2,4-Dibromo-5-chloropyrimidine CAS number and properties
2,4-Dibromo-5-chloropyrimidine CAS number and properties
Strategic Scaffold for Regioselective Heterocyclic Functionalization
Executive Summary
2,4-Dibromo-5-chloropyrimidine (CAS 1266480-96-9) represents a high-value electrophilic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and nucleotide analogs. Distinguished by its unique halogenation pattern—two reactive bromines at the C2 and C4 positions and a stable chlorine at C5—this compound offers a programmable reactivity profile.
This guide provides a comprehensive technical analysis of 2,4-Dibromo-5-chloropyrimidine, detailing its physicochemical properties, validated synthetic protocols, and the mechanistic logic governing its regioselective functionalization. It is designed for researchers requiring precise control over pyrimidine substitution patterns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The utility of 2,4-Dibromo-5-chloropyrimidine lies in the electronic differentiation of its carbon centers. The C5-chlorine atom exerts a strong inductive effect (-I), activating the ring towards nucleophilic attack while remaining relatively inert compared to the C2 and C4 bromine leaving groups.
| Property | Data |
| CAS Number | 1266480-96-9 |
| IUPAC Name | 2,4-Dibromo-5-chloropyrimidine |
| Molecular Formula | C₄HBr₂ClN₂ |
| Molecular Weight | 272.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF, EtOAc; Insoluble in water |
| Stability | Moisture sensitive; hydrolyzes to 5-chlorouracil derivatives |
| Storage | 2-8°C, under inert atmosphere (Ar/N₂) |
Synthetic Routes & Manufacturing
The synthesis of 2,4-Dibromo-5-chloropyrimidine is typically achieved through the bromodehydroxylation of 5-chlorouracil. This transformation requires rigorous moisture control due to the reactivity of the phosphorus oxybromide reagent.[1]
Validated Synthetic Protocol
Precursor: 5-Chlorouracil (2,4-Dihydroxy-5-chloropyrimidine) Reagent: Phosphorus Oxybromide (POBr₃) Catalyst: N,N-Dimethylaniline (DMA) or N,N-Diethylaniline
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Charging: Add 5-chlorouracil (1.0 eq) and POBr₃ (3.0 eq) to the flask.
-
Catalysis: Add N,N-dimethylaniline (1.5 eq) dropwise. Note: This acts as a base to trap HBr and catalyze the reaction.
-
Reaction: Heat the neat mixture to 110–120°C for 3–5 hours. The suspension will dissolve into a dark melt as the reaction proceeds.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the polar starting material.[2]
-
Quench (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess POBr₃ occurs.
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).
-
Purification: Wash combined organics with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄. Concentrate and recrystallize from hexane/DCM if necessary.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway for the production of 2,4-Dibromo-5-chloropyrimidine via bromodehydroxylation.
Reactivity & Functionalization Strategy
The core value of 2,4-Dibromo-5-chloropyrimidine in drug discovery is its predictable regioselectivity .
Mechanistic Insight: SNAr Selectivity
In 2,4-dihalopyrimidines, nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4 position .
-
Electronic Factors: The C4 position is para to N1. Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the electronegative N1 nitrogen, a highly stabilized intermediate.
-
Steric Factors: While the C5-chlorine adds steric bulk, the C4 position remains more accessible and electronically activated than C2.
-
Leaving Group: Bromide is an excellent leaving group, facilitating rapid substitution under mild conditions.
Strategic Workflow:
-
Step 1 (C4 Substitution): Perform at low temperature (0°C to RT) with 1.0 equivalent of nucleophile (amine, thiol, alkoxide).
-
Step 2 (C2 Substitution): Perform at elevated temperature (60–100°C) with a second nucleophile.
-
Step 3 (C5 Coupling): The C5-chlorine is generally inert to SNAr but can be engaged in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) using specialized ligands (e.g., XPhos, RuPhos).
Regioselectivity Pathway Diagram
Figure 2: Sequential functionalization strategy leveraging the differential reactivity of C4 and C2 positions.
Applications in Medicinal Chemistry
Kinase Inhibitor Scaffolds
The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Imatinib, Nilotinib). The 2,4-dibromo-5-chloro derivative is specifically used to construct:
-
JNK Inhibitors: The C4 position is often substituted with an aniline or diamine to interact with the kinase hinge region, while the C5-chlorine occupies the hydrophobic pocket (Gatekeeper residue interaction).
-
CDK Antagonists: Sequential substitution allows for the introduction of solubilizing groups at C2 and potency-driving motifs at C4.
Case Study: Synthesis of a JNK Inhibitor Intermediate
Reference Context: In the development of c-Jun N-terminal kinase (JNK) inhibitors, 2,4-dibromo-5-chloropyrimidine serves as the starting material.[3]
-
Reaction: 2,4-Dibromo-5-chloropyrimidine + 4-fluoroaniline.
-
Conditions: Ethanol, Et₃N, 0°C.
-
Outcome: Exclusive formation of N-(4-fluorophenyl)-2-bromo-5-chloropyrimidin-4-amine. The C2-bromine remains intact for further elaboration.
Safety & Handling Protocols
Hazard Classification: Irritant, Corrosive.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Procedures:
-
Moisture Control: Store in a desiccator or glovebox. Exposure to humid air releases HBr gas and degrades the compound.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.
-
Spill Management: Quench spills with solid sodium bicarbonate or calcium carbonate before sweeping up. Do not use water initially if the bulk material is pure (exothermic hydrolysis).
References
-
PubChem. (2025). Compound Summary: 5-Bromo-2,4-dichloropyrimidine (Analogous Chemistry). National Library of Medicine. [Link]
-
Boren Chemical. (2024). Pyrimidine Building Blocks and Intermediates.[Link]
Sources
- 1. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 7-Fluoro-3-{4-[(2-Hydroxyethyl)sulfonyl]benzyl}-4-Oxo-1-Phenyl-1,4-Dihydroquinoline-2-Carboxylate - CAS号 1080674-69-6 - 摩熵化学 [molaid.com]
